Cresol red is a triarylmethane dye []. These dyes are known for their vibrant colors and are widely used in various industries. Cresol red finds particular significance in scientific research due to its ability to act as a pH indicator and a loading dye in gel electrophoresis [].
Cresol red possesses a complex molecular structure consisting of three aromatic rings linked to a central carbon atom. It belongs to the category of sulfonephthalein dyes due to the presence of a sulfonic acid group (SO3H) attached to one of the aromatic rings []. This functional group contributes to the water solubility of the molecule [].
Another key feature is the presence of several hydroxyl groups (OH) on the aromatic rings. These hydroxyl groups can gain or lose protons (H+) depending on the surrounding pH, leading to the color change properties of cresol red as a pH indicator [].
Cresol red functions as a pH indicator due to a reversible protonation and deprotonation reaction involving the hydroxyl groups on its aromatic rings. In acidic solutions (pH below 7.2), the hydroxyl groups remain un-ionized, resulting in a yellow color []. Conversely, in alkaline solutions (pH above 8.8), the hydroxyl groups lose protons, causing the molecule to take on a red color []. The intermediate pH range (between 7.2 and 8.8) exhibits a gradual color change from yellow to red.
H+Cresολ Red (yellow) <=> Cresολ Red- (red) + H+
The color change of cresol red arises from the altered electronic structure of the molecule upon protonation and deprotonation of the hydroxyl groups. The specific wavelengths of light absorbed by the molecule depend on this electronic configuration, resulting in the observed color variations at different pH levels [].
In gel electrophoresis, cresol red binds weakly to nucleic acids (DNA and RNA) and migrates through the gel alongside the separated molecules. This allows visualization of the progress of the electrophoresis and estimation of the size of the separated nucleic acids based on their position relative to the cresol red band. The exact mechanism of binding between cresol red and nucleic acids is not fully elucidated but likely involves non-covalent interactions such as hydrogen bonding and electrostatic interactions.
Cresol red is generally considered a low-hazard compound. However, some precautions are still advisable:
Irritant